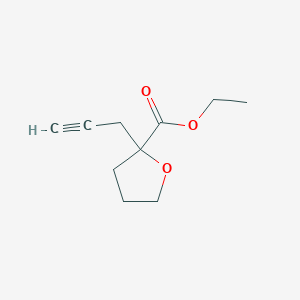
2-Furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Furancarboxylic acid, tetrahydro-2-(2-propyn-1-yl)-, ethyl ester is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biobased Polyester Applications
Effective Strategy for High-Yield Furan Dicarboxylate Production for Biobased Polyester Applications A novel method for the production of furan-2,5-dicarboxylic acid (FDCA)-derived esters, crucial in the creation of polyethylene 2,5-furandicarboxylate (PEF), a biobased polyester, has been developed. This method involves the oxidative esterification of concentrated solutions of a six-membered ring acetal of (5-hydroxymethyl)furfural (HMF) with methanol and ethylene glycol using a CeO2-supported Au catalyst, resulting in high yields of methyl furan-2,5-dicarboxylate and bis(2-hydroxyethyl)furan-2,5-dicarboxylate. The research provides insight into the kinetic and molecular mechanisms behind the conversion process, contributing significantly to the economics of biobased polyester production (Kim et al., 2019).
Biobased Polyesters from Furan Building Blocks
Enzymatic Synthesis of Biobased Polyesters using 2,5-bis(hydroxymethyl)furan as the Building Block 2,5-Bis(hydroxymethyl)furan, a biobased rigid diol akin to aromatic monomers, has been successfully polymerized with various diacid ethyl esters using Candida antarctica Lipase B (CALB). This enzymatic approach has led to the production of novel furan polyesters with unique physical properties, showcasing the potential of 2,5-bis(hydroxymethyl)furan as a key building block in the synthesis of biobased materials (Jiang et al., 2014).
Lipase-catalyzed Synthesis of Oligoesters of 2,5-furandicarboxylic Acid with Aliphatic Diols This study highlights the synthesis of furan oligoesters through the polytransesterification of dimethyl furan-2,5-dicarboxylate with linear α, ω-aliphatic diols, catalyzed by immobilized lipase B from Candida antarctica. The research offers a comprehensive analysis of the influence of substrate concentration, temperature, and diol chain length on the yield and types of oligoesters produced. The findings emphasize the versatility of furan-based oligoesters and their potential applications as macromonomers in green chemistry (Cruz-Izquierdo et al., 2015).
Oxidative Conversion to Furan Dicarboxylic Acid
Enzyme-catalyzed Oxidation of 5-hydroxymethylfurfural to Furan-2,5-dicarboxylic Acid An innovative enzymatic process for the oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a key component for polymer production, has been established. Utilizing a novel FAD-dependent oxidase, this method achieves high yields of FDCA from HMF under ambient conditions, marking a significant advancement in the sustainable production of biobased polymers (Dijkman et al., 2014).
Properties
IUPAC Name |
ethyl 2-prop-2-ynyloxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-6-10(7-5-8-13-10)9(11)12-4-2/h1H,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPXETUNEVKYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCO1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
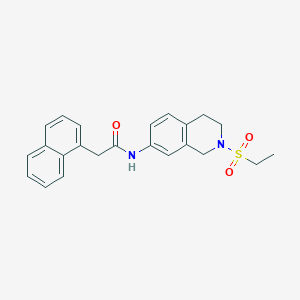
![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2643585.png)
![2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid](/img/structure/B2643586.png)
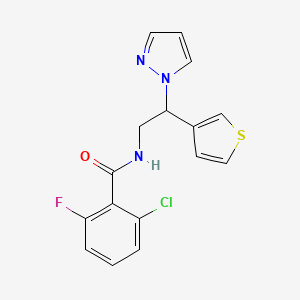
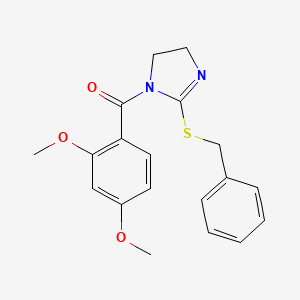

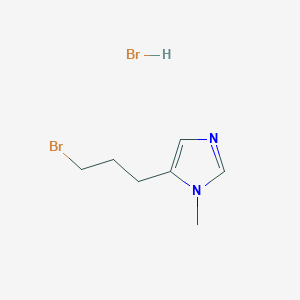
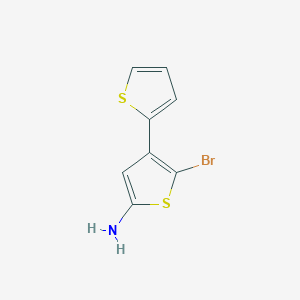
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2643598.png)
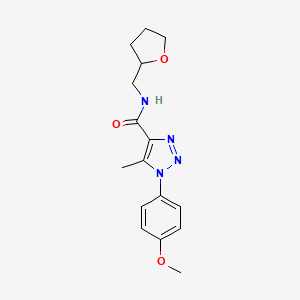
![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2643602.png)
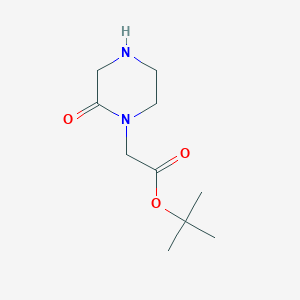
![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)
![1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine](/img/structure/B2643606.png)
